molecular formula C29H33FN8O2 B13095137 1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea

1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea

Cat. No.: B13095137
M. Wt: 544.6 g/mol
InChI Key: ZJSNZHATZAWKIQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a fluorinated phenyl ring, a pyrrolidine moiety, a hydroxyethyl group, and a pyrrolo[2,3-d]pyrimidine ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the fluorinated phenyl ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution. The hydroxyethyl group can be added via an alkylation reaction, and the pyrrolo[2,3-d]pyrimidine ring is incorporated through a cyclization reaction. The final step involves the formation of the urea linkage, often achieved through a reaction with an isocyanate derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Explored for its use in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The fluorinated phenyl ring and pyrrolo[2,3-d]pyrimidine moiety are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Fluoro-6-(morpholin-4-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea
  • 1-(2-Fluoro-6-(piperidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea

Uniqueness: 1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the pyrrolidine ring, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C29H33FN8O2

Molecular Weight

544.6 g/mol

IUPAC Name

1-(2-fluoro-6-pyrrolidin-1-ylphenyl)-3-[3-[1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl]phenyl]urea

InChI

InChI=1S/C29H33FN8O2/c30-23-7-4-8-24(36-11-1-2-12-36)26(23)35-29(40)34-21-6-3-5-20(17-21)25-18-38(14-13-37(25)15-16-39)28-22-9-10-31-27(22)32-19-33-28/h3-10,17,19,25,39H,1-2,11-16,18H2,(H,31,32,33)(H2,34,35,40)

InChI Key

ZJSNZHATZAWKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)NC(=O)NC3=CC=CC(=C3)C4CN(CCN4CCO)C5=NC=NC6=C5C=CN6

Origin of Product

United States

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